benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate
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Overview
Description
N-(3-Methoxypropyl) DL-Z-Phenylalaninamide is a chemical compound with the molecular formula C21H26N2O4 and a molecular weight of 370.45 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(3-Methoxypropyl) DL-Z-Phenylalaninamide involves several steps. One common synthetic route includes the reaction of benzyl 1-benzyl-2-[(3-methoxypropyl)amino]-2-oxoethylcarbamate with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.
Chemical Reactions Analysis
N-(3-Methoxypropyl) DL-Z-Phenylalaninamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N-(3-Methoxypropyl) DL-Z-Phenylalaninamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl) DL-Z-Phenylalaninamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3-Methoxypropyl) DL-Z-Phenylalaninamide can be compared with other similar compounds, such as:
N-(3-Methoxypropyl) DL-Phenylalaninamide: This compound lacks the Z-configuration, which may affect its chemical properties and biological activity.
N-(3-Methoxypropyl) DL-Z-Tyrosinamide: This compound has a similar structure but contains a hydroxyl group on the aromatic ring, which may influence its reactivity and applications.
The uniqueness of N-(3-Methoxypropyl) DL-Z-Phenylalaninamide lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate |
InChI |
InChI=1S/C21H26N2O4/c1-26-14-8-13-23(21(25)27-16-18-11-6-3-7-12-18)19(20(22)24)15-17-9-4-2-5-10-17/h2-7,9-12,19H,8,13-16H2,1H3,(H2,22,24) |
InChI Key |
DIRKNEYQDDZZNI-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN(C(CC1=CC=CC=C1)C(=O)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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